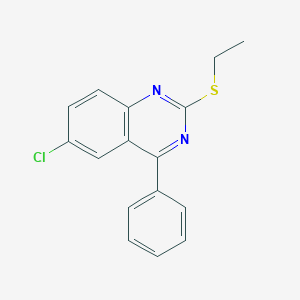
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazoline core substituted with a chlorine atom at the 6th position, an ethylsulfanyl group at the 2nd position, and a phenyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-mercapto-4-phenylquinazoline.
Chlorination: The 2-mercapto-4-phenylquinazoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.
Ethylation: The chlorinated intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethylsulfanyl group at the 2nd position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
6-Chloro-2-phenylquinazoline: Lacks the ethylsulfanyl group, which may affect its biological activity.
2-(Methylsulfanyl)-4-phenylquinazoline: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Phenylquinazoline: Lacks both the chlorine and ethylsulfanyl groups.
Uniqueness
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline is unique due to the presence of both the chlorine atom and the ethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
6-chloro-2-ethylsulfanyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNROFCMXKDMRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
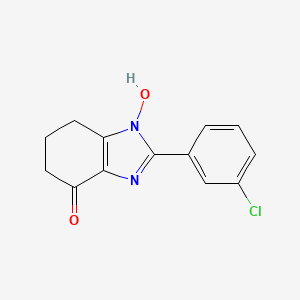
![5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)
![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)
![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)
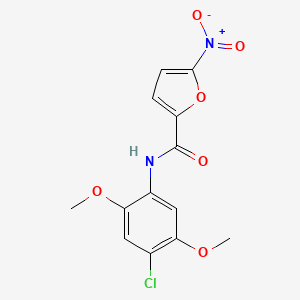
![4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one](/img/structure/B5616309.png)
![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)
![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)
![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)
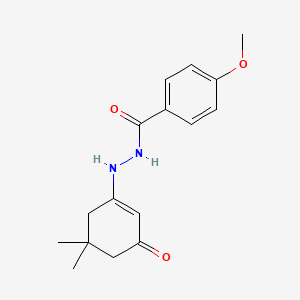
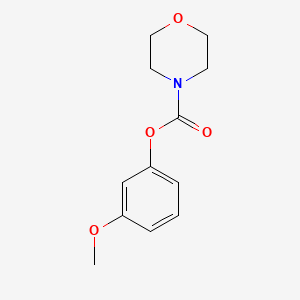
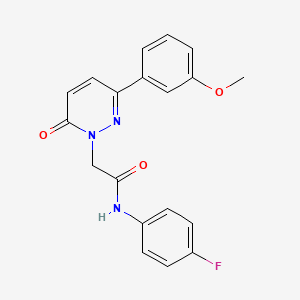
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)
